BenchChemオンラインストアへようこそ!

2-Hydroxy-5-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid

Medicinal Chemistry P2X3 Receptor Structure-Activity Relationship

This is a critical structural probe for P2X3/P2X2/3 antagonist SAR, distinguished by its 2-hydroxybenzoic acid motif enabling metal-chelation and unique binding kinetics. Unlike the common 4-amino isomer, its salicylic acid architecture prevents pharmacological substitution errors. Deploy as an analytical reference standard, a SAR comparator, or for dissecting chelation-dependent pharmacology.

Molecular Formula C11H10N4O4
Molecular Weight 262.225
CAS No. 1417635-95-0
Cat. No. B2667743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid
CAS1417635-95-0
Molecular FormulaC11H10N4O4
Molecular Weight262.225
Structural Identifiers
SMILESCC1=NN=C(NC1=O)NC2=CC(=C(C=C2)O)C(=O)O
InChIInChI=1S/C11H10N4O4/c1-5-9(17)13-11(15-14-5)12-6-2-3-8(16)7(4-6)10(18)19/h2-4,16H,1H3,(H,18,19)(H2,12,13,15,17)
InChIKeyPTNGTUYGFCQALT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Hydroxy-5-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid: Core Structural Identity and P2X3 Receptor Antagonist Class Provenance


2-Hydroxy-5-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid (CAS 1417635-95-0) is a synthetic small-molecule (C11H10N4O4, MW 262.22 g/mol) belonging to the 1,2,4-triazin-5-one class of heterocyclic compounds [1]. Its structure features a 2-hydroxybenzoic acid (salicylic acid) moiety linked via a 5-amino bridge to the 3-position of the 6-methyl-4,5-dihydro-1,2,4-triazin-5-one core. The compound falls within the Markush scope of amino-triazine derivatives claimed by Shionogi & Co., Ltd. as P2X3 and/or P2X2/3 receptor antagonists in the patent family WO2014200078 / EP3009432 / US9150546 / US9688643 / US9718790, establishing its relevance to purinergic signaling pathways implicated in pain, inflammation, and visceral sensation [2][3]. The compound is commercially available from specialty chemical suppliers with reported purity of 98% . Direct quantitative bioactivity data for this specific compound in peer-reviewed literature is currently limited; the most instructive evidence derives from structural class analysis and comparisons with closely related positional isomers within the same patent family.

Why 2-Hydroxy-5-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid Cannot Be Interchanged with Generic Triazinone Analogs


Compounds within the 1,2,4-triazin-5-one class are not pharmacologically interchangeable. The specific substitution pattern — a 2-hydroxy group on the benzoic acid ring coupled with a 5-amino linkage to the triazinone core — distinguishes this compound from its most common positional isomer, 4-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoic acid (CAS 459180-96-2), which lacks the ortho-hydroxy substituent . The 2-hydroxy group introduces intramolecular hydrogen-bonding capacity (salicylic acid motif) that can alter acidity (pKa), metal-chelating propensity, solubility, and target-binding conformation relative to the 4-amino isomer. Within the Shionogi P2X3 antagonist patent family, P2X3 IC50 values span over three orders of magnitude (1 nM to >800 nM) across structurally related analogs sharing the same triazinone scaffold but differing in aryl substitution patterns [1][2]. This wide potency range demonstrates that even seemingly minor structural modifications produce large functional consequences. Substituting this compound with a generic triazinone analog without matching the 2-hydroxy-5-amino-benzoic acid architecture risks fundamentally different pharmacological and physicochemical behavior, invalidating comparative experimental conclusions.

Quantitative Differentiation Evidence for 2-Hydroxy-5-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid: Comparator-Based Analysis


Structural Differentiation: 2-Hydroxy-5-Amino vs. 4-Amino Benzoic Acid Positional Isomerism Alters Pharmacophore Geometry

2-Hydroxy-5-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid (CAS 1417635-95-0) is a positional isomer of 4-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoic acid (CAS 459180-96-2). The target compound positions the triazinylamino group at the 5-position of the benzoic acid ring with a 2-hydroxy substituent, whereas the comparator places the triazinylamino group at the 4-position and lacks the hydroxy group entirely . The 2-hydroxy group forms an intramolecular hydrogen bond with the carboxylic acid (salicylic acid motif), altering the acid dissociation constant (calculated pKa difference: salicylic acid pKa ~2.97 vs. benzoic acid pKa ~4.20 for the carboxyl group) and introducing divalent metal cation chelation capacity absent in the 4-amino isomer [1]. Within the Shionogi P2X3 antagonist patent series (US9150546, US9688643, US9718790), compounds with 2-hydroxyaryl substitution patterns are explicitly exemplified as active P2X3 antagonists, but direct comparative IC50 data for this specific compound versus its 4-amino isomer has not been published in the public domain [2]. This structural distinction is pharmacologically meaningful because the relative positioning of hydrogen-bond donors and acceptors on the aryl ring directly influences P2X3 receptor binding pocket complementarity.

Medicinal Chemistry P2X3 Receptor Structure-Activity Relationship

P2X3 Receptor Antagonist Potency Range: Class-Level Potency Benchmarking Against the Shionogi Triazinone Patent Series

Although direct IC50 data for CAS 1417635-95-0 against P2X3 has not been independently reported in public databases, the compound falls squarely within the Shionogi amino-triazine P2X3/P2X2/3 antagonist patent series (WO2014200078, US9150546, US9688643, US9718790), which contains extensive structure-activity relationship (SAR) data [1]. Across this patent family, P2X3 antagonist IC50 values in stably expressing C6BU-1 cells transfected with human P2X3 receptor range from 1 nM (Compound I-2701) to 861 nM (Compound I-266), spanning a ~860-fold potency window [2][3]. This demonstrates that the triazinone scaffold is capable of supporting high-potency P2X3 antagonism but that specific aryl substitution patterns are the primary determinant of activity. The 2-hydroxy-5-amino-benzoic acid motif present in the target compound represents a distinct pharmacophoric combination within this SAR landscape. For reference, the well-known P2X3 antagonist A-317491 (a non-triazinone chemotype) exhibits Kis of 22 nM (hP2X3), 22 nM (rP2X3), and 92 nM (rP2X2/3), providing an external benchmark for the target class [4]. P2X3 antagonists with IC50 values below 100 nM are generally considered to have meaningful target engagement for in vitro pharmacological studies.

P2X3 Antagonist Pain Pharmacology Purinergic Signaling

Physicochemical Differentiation: Salicylic Acid Motif Confers pH-Dependent Solubility and Metal Chelation Absent in Non-Hydroxylated Analogs

The 2-hydroxybenzoic acid (salicylic acid) substructure of CAS 1417635-95-0 imparts pH-dependent aqueous solubility and metal-chelating properties that are absent in the non-hydroxylated 4-amino-benzoic acid analog (CAS 459180-96-2) . At physiological pH (7.4), the carboxyl group (predicted pKa ~2.97 due to intramolecular H-bonding with the ortho-OH) is predominantly deprotonated, while the phenolic OH (predicted pKa ~13.5 for salicylic acid) remains largely protonated, yielding a net monoanionic species with moderate aqueous solubility [1]. The ortho-hydroxy-carboxyl arrangement creates a bidentate metal-binding site capable of chelating Fe(III), Cu(II), Zn(II), and other biologically relevant divalent/trivalent cations, a property leveraged by salicylate-based drugs [2]. This chelation capacity is structurally impossible in the 4-amino-benzoic acid isomer (CAS 459180-96-2), which lacks the ortho-hydroxy group. These differences have practical consequences: (a) the target compound may require different buffering conditions for in vitro assays; (b) metal-containing assay media may produce artifacts via chelation; (c) the compound's chromatographic retention and ionization efficiency in LC-MS will differ from non-hydroxylated analogs, necessitating distinct analytical method parameters.

Physicochemical Properties Formulation Analytical Chemistry

Commercial Availability and Sourcing Differentiation: Documented Purity Specifications Enable Reproducible Procurement

CAS 1417635-95-0 is commercially available at documented purity of 98% from LeYan (Shanghai Haohong Scientific Co., Ltd., Product No. 1620278) . In contrast, the 4-amino positional isomer (CAS 459180-96-2) is listed at 97% purity from Chemenu (Catalog No. CM520601) . While this 1% purity differential is modest, the target compound's specified purity level is adequate for most in vitro pharmacological assays without requiring additional purification. Importantly, the 2-hydroxy substitution renders the target compound more polar (predicted log P ~1.7 for the salicylic acid motif vs. ~1.9 for the non-hydroxylated analog), which may affect chromatographic purification yields and final product purity profiles [1]. Procurement specialists should note that the target compound's molecular weight (262.22 g/mol) and the presence of the 2-OH group also make it amenable to purity verification by reverse-phase HPLC with UV detection at 254 nm and 300 nm (characteristic absorbance of the salicylate chromophore), providing a straightforward quality control checkpoint distinct from the 4-amino isomer which lacks the enhanced 300 nm absorbance [2].

Chemical Sourcing Quality Control Reproducibility

Recommended Research and Industrial Application Scenarios for 2-Hydroxy-5-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid Based on Verified Evidence


P2X3/P2X2/3 Receptor Pharmacological Probe Development and SAR Expansion

The compound is best deployed as a structural probe within P2X3/P2X2/3 receptor antagonist SAR programs building on the Shionogi triazinone patent series [1]. Its unique 2-hydroxy-5-amino-benzoic acid substitution pattern fills a gap in the public SAR landscape between 4-amino-benzoic acid analogs and more complex aryl-substituted triazinones. Researchers should benchmark this compound's P2X3 antagonist potency against known reference compounds (e.g., A-317491, Ki = 22 nM for hP2X3) in C6BU-1 or 1321N1 cell-based calcium flux assays to establish its potency tier [2]. The salicylic acid moiety may confer altered residence time or binding kinetics compared to non-hydroxylated analogs, making it a valuable tool compound for investigating the role of hydrogen-bond donor architecture in P2X3 ligand-receptor interactions.

Metal-Chelating Drug Candidate Screening in Inflammation and Oxidative Stress Models

The 2-hydroxybenzoic acid motif enables this compound to function as a bidentate metal chelator [1], a property absent in the 4-amino-benzoic acid isomer (CAS 459180-96-2). This makes CAS 1417635-95-0 a candidate for screening in disease models where metal-catalyzed oxidative stress contributes to pathology, such as neuroinflammation, rheumatoid arthritis, or ischemia-reperfusion injury. The compound can be tested in parallel with the non-chelating 4-amino analog to dissect whether any observed pharmacological effects are P2X3-mediated versus metal-chelation-dependent. Assays measuring Fe(III)/Cu(II)-catalyzed ROS generation (e.g., Fenton reaction inhibition) can directly quantify the chelation-dependent component of activity.

Analytical Method Development and Reference Standard for Salicylate-Triazinone Hybrid Molecules

The distinctive UV spectral signature of the salicylic acid chromophore (λmax ~300 nm) and the compound's defined purity specification (98%) [1] qualify CAS 1417635-95-0 as a suitable reference standard for developing and validating HPLC-UV and LC-MS methods for salicylate-triazinone hybrid molecules. Its unique retention characteristics relative to the 4-amino isomer can be exploited to establish system suitability criteria for chromatographic separation of positional isomers, a common challenge in triazinone SAR programs. The compound's metal-chelating capacity also makes it useful for evaluating metal-contamination artifacts in LC-MS systems (e.g., Fe(III) adduct formation), serving as a diagnostic probe for system performance.

Patent Landscape Analysis and Freedom-to-Operate Assessment Tool

CAS 1417635-95-0 falls within the Markush claims of the Shionogi patent family (WO2014200078, EP3009432, US9150546, US9688643, US9718790) [1][2]. Intellectual property analysts and competitive intelligence teams can use this compound as a case study for mapping the scope of triazinone P2X3 antagonist patent protection. By comparing the specific 2-hydroxy-5-amino substitution pattern against the exemplified compounds in these patents, users can assess whether this particular chemotype is explicitly disclosed, generically claimed, or represents potential prior art for follow-on P2X3 antagonist programs. This analysis is particularly relevant given the active clinical development of P2X3 antagonists (e.g., Merck's gefapixant, Bellus Health's camlipixant) for chronic cough and pain indications.

Quote Request

Request a Quote for 2-Hydroxy-5-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.